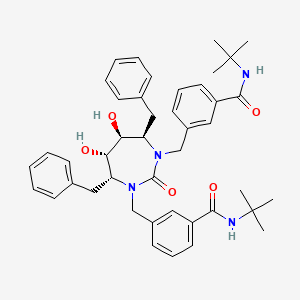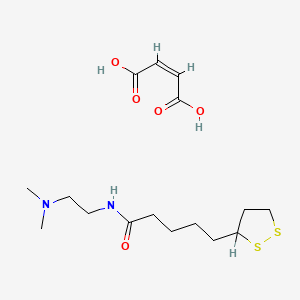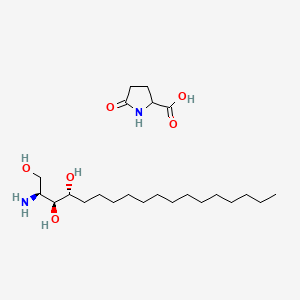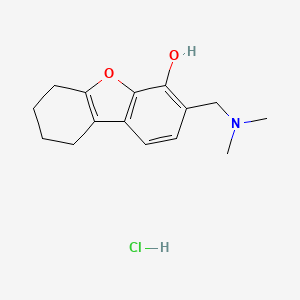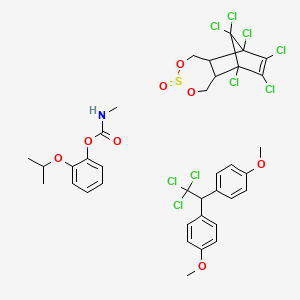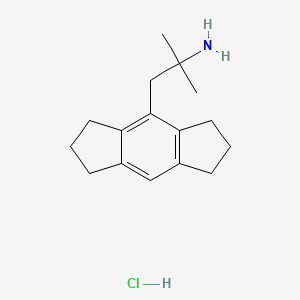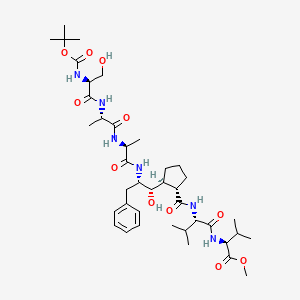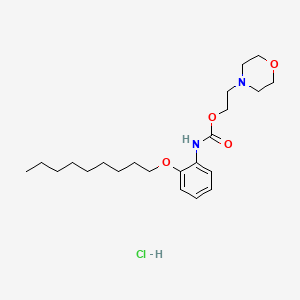
Carbamic acid, (2-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C22H36N2O4·HCl. This compound is known for its unique structure, which includes a carbamic acid ester linked to a nonyloxyphenyl group and a morpholinyl ethyl group. It is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the esterification of carbamic acid with the appropriate phenyl and morpholinyl ethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods may also include purification steps such as crystallization, distillation, and chromatography to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
Carbamic acid, (2-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: Similar structure with a hexyloxyphenyl group instead of a nonyloxyphenyl group.
Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: Contains an octyloxyphenyl group.
Uniqueness
Carbamic acid, (2-(nonyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific nonyloxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
112923-06-5 |
|---|---|
Formule moléculaire |
C22H37ClN2O4 |
Poids moléculaire |
429.0 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(2-nonoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O4.ClH/c1-2-3-4-5-6-7-10-16-27-21-12-9-8-11-20(21)23-22(25)28-19-15-24-13-17-26-18-14-24;/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,23,25);1H |
Clé InChI |
NFEAXSNWHCMCAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



